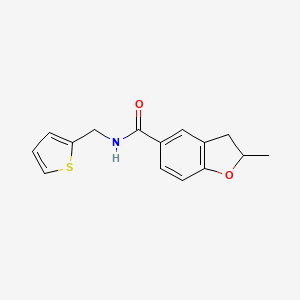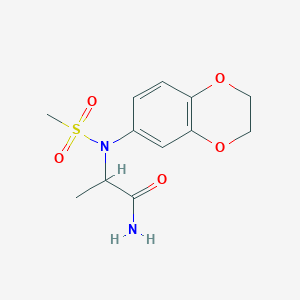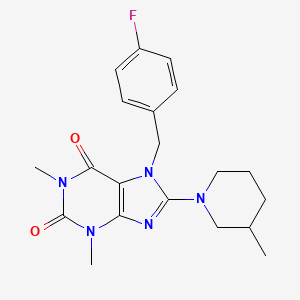
2-methyl-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
Descripción general
Descripción
2-methyl-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide, also known as MTBD, is a synthetic compound that has been studied for its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In neuroscience, this compound has been shown to activate the PI3K/Akt pathway and inhibit the JNK pathway, leading to increased neuronal survival and decreased inflammation (2, 3). In cancer research, this compound has been found to inhibit the Akt/mTOR pathway and induce apoptosis in cancer cells (4, 5). In infectious disease research, this compound has been shown to inhibit viral replication by interfering with viral entry or post-entry events (6, 7).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and cell culture systems. In neuroscience, this compound has been found to reduce neuronal damage and inflammation, increase neuronal survival, and improve behavioral outcomes in animal models of ischemic stroke and traumatic brain injury (2, 3). In cancer research, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models (4, 5). In infectious disease research, this compound has been shown to inhibit viral replication and reduce viral load in cell culture systems and animal models (6, 7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity against various diseases. However, there are also limitations to its use, including its poor solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential as a therapeutic agent in various diseases. In neuroscience, future research could focus on the neuroprotective effects of this compound in other models of neurological injury and disease, as well as its potential for enhancing cognitive function. In cancer research, future research could focus on the development of this compound analogs with improved potency and selectivity, as well as the exploration of its potential for combination therapy with other anticancer agents. In infectious disease research, future research could focus on the development of this compound analogs with improved antiviral activity, as well as the exploration of its potential for the treatment of other viral infections.
Conclusion
This compound is a synthetic compound that has shown promise as a therapeutic agent in various fields of research. Its potential for neuroprotection, anticancer activity, and antiviral activity make it a promising candidate for further investigation. However, more research is needed to fully elucidate its mechanism of action and explore its potential as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury (2, 3). In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer (4, 5). In infectious disease research, this compound has been shown to have antiviral activity against HIV and HCV (6, 7).
Propiedades
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-10-7-12-8-11(4-5-14(12)18-10)15(17)16-9-13-3-2-6-19-13/h2-6,8,10H,7,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQMNNMXJHDAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4427535.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4427551.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4427555.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4427560.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4427563.png)
![1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4427577.png)
![1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4427582.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4427606.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4427611.png)
![methyl 2-methyl-4-{[(4-methylphenyl)amino]carbonyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4427622.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4427630.png)
